4-bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium
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Overview
Description
4-Bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium is a chemical compound with the molecular formula C29H30BrOP It is a complex molecule that combines the properties of both 4-bromo-2,6-dimethylphenolate and triphenyl(propyl)phosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of 4-bromo-2,6-dimethylphenol with triphenyl(propyl)phosphonium bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-Bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: A precursor in the synthesis of the compound.
Triphenyl(propyl)phosphonium bromide: Another precursor used in the synthesis.
4-Bromo-2,6-dimethylaniline: A structurally similar compound with different chemical properties.
Properties
CAS No. |
93839-47-5 |
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Molecular Formula |
C29H30BrOP |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
4-bromo-2,6-dimethylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C8H9BrO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-5-3-7(9)4-6(2)8(5)10/h3-17H,2,18H2,1H3;3-4,10H,1-2H3/q+1;/p-1 |
InChI Key |
DQHJDGTZFYXLLA-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1[O-])C)Br |
Origin of Product |
United States |
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